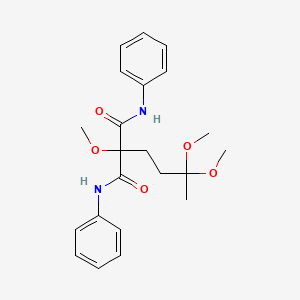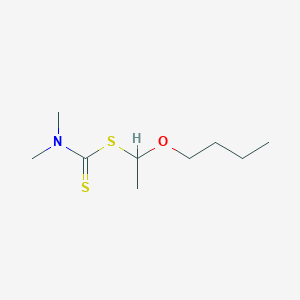
Acetic acid;azulene-1,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;azulene-1,5-diol is a compound that combines the properties of acetic acid and azulene-1,5-diol. Acetic acid is a simple carboxylic acid known for its pungent smell and is widely used in various industries. Azulene-1,5-diol is a derivative of azulene, an aromatic hydrocarbon known for its deep blue color and unique chemical structure. The combination of these two compounds results in a molecule with interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;azulene-1,5-diol typically involves the reaction of azulene-1,5-diol with acetic anhydride or acetyl chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid to facilitate the acetylation process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maintain product quality and consistency. Purification steps, such as distillation and recrystallization, are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
Acetic acid;azulene-1,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Acetic acid;azulene-1,5-diol has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases and infections.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of acetic acid;azulene-1,5-diol involves its interaction with various molecular targets and pathways. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, mediators of inflammation . The compound also regulates the secretion of cytokines, proteins involved in immune signaling .
類似化合物との比較
Similar Compounds
Azulene: A parent compound of azulene-1,5-diol, known for its blue color and aromatic properties.
Naphthalene: An isomer of azulene with a different ring structure and chemical properties.
Quinoline: A heterocyclic aromatic compound with similar stability and reactivity.
Uniqueness
Acetic acid;azulene-1,5-diol is unique due to its combination of acetic acid and azulene-1,5-diol, resulting in a compound with both acidic and aromatic properties. This dual functionality makes it valuable in various chemical and biological applications.
特性
| 90719-97-4 | |
分子式 |
C14H16O6 |
分子量 |
280.27 g/mol |
IUPAC名 |
acetic acid;azulene-1,5-diol |
InChI |
InChI=1S/C10H8O2.2C2H4O2/c11-8-2-1-3-9-7(6-8)4-5-10(9)12;2*1-2(3)4/h1-6,11-12H;2*1H3,(H,3,4) |
InChIキー |
FOXIIRIDIPQLOU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC2=CC=C(C2=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14358027.png)

![1-Phenoxy-3-[(3-phenoxyprop-1-EN-2-YL)oxy]propan-2-OL](/img/structure/B14358053.png)

![2-Methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1(5h)-one](/img/structure/B14358095.png)
